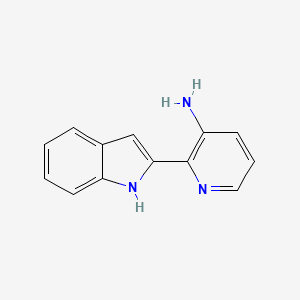

2-(1h-Indol-2-yl)pyridin-3-amine

Description

Structure

3D Structure

Properties

CAS No. |

917966-84-8 |

|---|---|

Molecular Formula |

C13H11N3 |

Molecular Weight |

209.25 g/mol |

IUPAC Name |

2-(1H-indol-2-yl)pyridin-3-amine |

InChI |

InChI=1S/C13H11N3/c14-10-5-3-7-15-13(10)12-8-9-4-1-2-6-11(9)16-12/h1-8,16H,14H2 |

InChI Key |

XWFSAMAHORTXLL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=C(C=CC=N3)N |

Origin of Product |

United States |

Synthetic Methodologies for the Core Indole and Pyridine Moieties

Approaches to 2-Substituted Indole (B1671886) Frameworks

The indole ring, particularly when substituted at the 2-position, is a cornerstone of many pharmacologically active compounds. Its synthesis has been the subject of extensive research, leading to a variety of robust methodologies.

A prominent method for synthesizing 2-substituted indoles is the Larock indole synthesis, a palladium-catalyzed heteroannulation reaction. wikipedia.org This process involves the reaction of an ortho-haloaniline, typically an o-iodoaniline, with a disubstituted alkyne. wikipedia.org The reaction is catalyzed by a palladium(II) species and generally requires a base, such as potassium carbonate, and a chloride salt like lithium chloride (LiCl) or n-Bu4NCl. wikipedia.org N-acetyl, N-methyl, and N-tosyl derivatives of o-iodoanilines often yield excellent results. wikipedia.org

The catalytic cycle is believed to commence with the oxidative addition of the o-iodoaniline to a Pd(0) complex, forming an arylpalladium(II) intermediate. This is followed by coordination and subsequent regioselective syn-insertion of the alkyne into the aryl-palladium bond. The final steps involve an intramolecular nucleophilic attack by the aniline (B41778) nitrogen to form a six-membered palladacycle, which then undergoes reductive elimination to yield the indole product and regenerate the Pd(0) catalyst. wikipedia.org The annulation of unsymmetrical alkynes demonstrates high regioselectivity, with the sterically bulkier group typically ending up adjacent to the indole nitrogen. bohrium.com

Recent advancements have expanded the scope of this reaction to include more cost-effective and readily available o-bromoanilines and o-chloroanilines. wikipedia.orgnih.gov Achieving this often requires specific ligands, such as X-Phos, and solvents like N-methyl-2-pyrrolidone (NMP). wikipedia.orgresearchgate.net Ligandless conditions using Pd(OAc)2 and DABCO have also been developed for the coupling of o-iodoaniline with aldehydes. nih.govresearchgate.net

Table 1: Key Features of Larock Indole Synthesis

| Feature | Description |

|---|---|

| Reactants | o-Haloaniline (I, Br, Cl) and a disubstituted alkyne. wikipedia.orgnih.gov |

| Catalyst | Typically a Palladium(II) source, such as Pd(OAc)2. nih.gov |

| Ligands | Can be ligandless or use phosphine (B1218219) ligands like PPh3 or X-Phos. wikipedia.orgnih.gov |

| Base | Carbonate bases (e.g., K2CO3, Na2CO3) are common. wikipedia.org |

| Additive | Chloride salts (e.g., LiCl) are often crucial for efficiency. wikipedia.orgbohrium.com |

| Regioselectivity | High for unsymmetrical alkynes, influenced by steric factors. bohrium.com |

The intramolecular cyclization of 2-alkynylanilines is a direct and powerful strategy for forming 2-substituted and 2,3-disubstituted indoles. nih.gov These precursors are commonly prepared via Sonogashira cross-coupling of o-haloanilines with terminal alkynes. nih.govresearchgate.net The cyclization step itself can be induced by strong bases or, more frequently, through transition metal catalysis. nih.gov

Various metal catalysts have been employed, including those based on palladium, copper, gold, and zinc. nih.gov For instance, Cu(OAc)2 has proven effective for synthesizing indoles with both electron-donating and electron-withdrawing groups, while Cu(OCOCF3)2 shows good activity for primary 2-alkynylaniline derivatives. acs.org Palladium catalysts, such as Pd(OAc)2 in a micellar aqueous medium (TPGS-750-M), have also been successfully used for the cyclization of unprotected 2-alkynylanilines, highlighting a move towards more sustainable solvent systems. nih.gov

To circumvent the cost and potential toxicity of transition metals, metal-free methods for indole synthesis have been developed. One such approach involves the reaction of N-Ts-2-alkenylanilines, which undergo a cascade C-N bond formation and aromatization mediated by N-Iodosuccinimide (NIS) under mild conditions. nih.gov This method provides good to excellent yields for a range of indoles with varied functional groups without requiring any other catalysts or additives. nih.gov

Another metal-free strategy is a variation of the Fischer indole synthesis that uses a Brønsted acid like polyphosphoric acid (PPA) to catalyze the hydrohydrazination of alkynes with arylhydrazines, followed by tandem cyclization. nih.gov Furthermore, trifluoroacetic acid (TFA) used as a solvent has been shown to be effective for the intramolecular hydroarylation of certain 3-alkynyl substituted 2-(indol-3-yl)quinoxalines, leading to indolophenazines. rsc.org

Multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. acs.org In these reactions, three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. acs.org

Several MCRs have been designed for the synthesis of functionalized indoles. tandfonline.comnih.gov For example, a one-pot, four-component reaction involving 3-(cyanoacetyl)-indoles, aromatic aldehydes, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297) can produce 3-(dihydropyridinyl)-indole derivatives. nih.gov Another strategy involves the reaction of indoles, formaldehyde, and an amino hydrochloride to assemble indole-fused seven-membered heterocycles like oxadiazepines. rsc.org These methods provide a powerful tool for creating diverse libraries of indole-containing compounds. rsc.orgacs.org

Approaches to 3-Aminopyridine (B143674) Frameworks

The 3-aminopyridine moiety is another crucial component of the target molecule. Its synthesis is well-established, with the Hofmann rearrangement being a classic and reliable method.

The Hofmann rearrangement (also known as Hofmann degradation) provides a direct route to 3-aminopyridine from the readily available starting material, nicotinamide (B372718) (pyridine-3-carboxamide). This reaction involves the treatment of the primary amide with an alkaline solution of bromine or sodium hypochlorite. google.comorgsyn.org

The process begins with the deprotonation of the amide by the base, followed by reaction with bromine to form an N-bromoamide intermediate. Further deprotonation and subsequent rearrangement lead to the formation of an isocyanate, which is then hydrolyzed in the aqueous basic medium to yield the primary amine, 3-aminopyridine, with the loss of one carbon atom as carbonate. google.com A typical procedure involves adding nicotinamide to a cold (0°C) solution of sodium hydroxide (B78521) and bromine (or sodium hypochlorite). google.comorgsyn.org The mixture is then heated (e.g., to 70–75°C) to complete the reaction. orgsyn.org The resulting 3-aminopyridine can be isolated by extraction, with yields reported to be in the range of 85–89% for the crude product. orgsyn.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Role/Class |

|---|---|---|

| 2-(1H-Indol-2-yl)pyridin-3-amine | C13H11N3 | Target Compound |

| o-Haloaniline | C6H6XN (X=I, Br, Cl) | Starting Material |

| Alkyne | Variable | Starting Material |

| Palladium(II) Acetate (Pd(OAc)2) | C4H6O4Pd | Catalyst |

| X-Phos | C33H49P | Ligand |

| N-Iodosuccinimide (NIS) | C4H4INO2 | Reagent |

| 2-Alkynylaniline | C8H7N (simplest) | Intermediate |

| Nicotinamide | C6H6N2O | Starting Material |

| 3-Aminopyridine | C5H6N2 | Product/Precursor |

| Sodium Hypochlorite | NaClO | Reagent |

| Polyphosphoric acid (PPA) | Hn+2PnO3n+1 | Catalyst |

Catalytic Reduction Pathways for Nitropyridine Derivatives

A common and effective strategy for the introduction of an amine group onto a pyridine (B92270) ring is through the reduction of a corresponding nitropyridine derivative. This transformation is pivotal in syntheses where the nitro group is incorporated into an early-stage intermediate.

Catalytic hydrogenation is a widely employed method for this reduction, often utilizing palladium on carbon (Pd/C) as the catalyst in the presence of hydrogen gas. commonorganicchemistry.com This method is highly efficient for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, a significant consideration is the potential for the reduction of other sensitive functional groups within the molecule. sci-hub.st For substrates containing functionalities susceptible to hydrogenolysis, such as halogens, alternative catalysts like Raney nickel are often preferred. commonorganicchemistry.com

Alternative chemical reduction methods provide milder conditions and can offer greater chemoselectivity. Reagents such as iron (Fe) powder in the presence of an acid like acetic acid, or tin(II) chloride (SnCl2), are effective for reducing nitro groups while leaving other reducible groups intact. commonorganicchemistry.com For instance, the reduction of a nitro group on a pyridine ring has been successfully achieved using iron powder and ammonium chloride in a propan-2-ol/water mixture. nih.gov

Biocatalytic approaches, utilizing nitroreductase enzymes, have also emerged as a viable pathway for the reduction of nitroarenes, offering high selectivity under mild conditions. researchgate.net

Table 1: Comparison of Reduction Methods for Nitropyridines

| Reducing Agent/System | Typical Conditions | Advantages | Disadvantages |

| H₂/Pd/C | H₂ gas, solvent (e.g., MeOH, EtOH) | High efficiency | Can reduce other functional groups |

| Raney Nickel | H₂ gas, solvent | Useful for substrates with halogens | |

| Fe/NH₄Cl | Solvent (e.g., propan-2-ol/water), reflux | Good chemoselectivity | |

| SnCl₂ | Acidic or neutral conditions | Mild conditions, good chemoselectivity | Stoichiometric amounts of tin salts |

| Nitroreductase | Biocatalytic conditions | High selectivity, mild conditions | Substrate-specific |

Palladium-Catalyzed Carbon-Nitrogen Bond Formation Routes

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is instrumental in constructing the 3-amino-pyridine moiety by coupling a halopyridine with an amine source.

The Buchwald-Hartwig amination typically involves a palladium catalyst, a phosphine ligand, and a base to facilitate the coupling of an aryl halide with an amine. This methodology has been successfully applied to the amination of halopyridines. acs.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. capes.gov.br

A significant advancement in this area is the development of catalysts that enable the use of aqueous ammonia (B1221849) as the nitrogen source, offering a more convenient and cost-effective approach. nih.gov This method has been shown to be effective for the amination of a range of aryl and heteroaryl chlorides and bromides, producing primary arylamines with high selectivity. nih.gov The development of new ligands, such as KPhos, has been instrumental in suppressing side reactions like hydroxylation and diarylamine formation. nih.gov

Table 2: Key Components in Palladium-Catalyzed Amination of Halopyridines

| Component | Role | Examples |

| Palladium Precursor | Catalyst | Pd(OAc)₂, Pd₂(dba)₃, [PdBr(PtBu₃)]₂ |

| Ligand | Stabilizes and activates the catalyst | P(tBu)₃, XPhos, SPhos, KPhos |

| Base | Activates the amine and facilitates the catalytic cycle | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Amine Source | Provides the nitrogen atom | Primary amines, secondary amines, ammonia |

| Aryl Halide | Pyridine-based electrophile | 3-bromopyridine, 3-chloropyridine |

Strategies for Interconnecting Indole and Pyridine Moieties

The formation of the carbon-carbon bond between the indole C2 position and the pyridine C2 position is the final and critical step in the assembly of this compound. Several cross-coupling strategies are well-suited for this transformation.

One of the most common approaches is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. In the context of synthesizing the target molecule, this could involve coupling an indole-2-boronic acid derivative with a 2-halopyridine, or vice versa. For example, a Suzuki-Miyaura coupling has been used to connect an indole-4-boronic acid pinacol (B44631) ester with a 2-(benzyloxy)-3-bromo-5-nitropyridine. nih.gov

Other palladium-catalyzed cross-coupling reactions, such as the Stille coupling (using organotin reagents) and the Negishi coupling (using organozinc reagents), also provide viable routes for this key bond formation. youtube.com These reactions offer a broad substrate scope and functional group tolerance.

Multi-component reactions (MCRs) offer an efficient alternative for the construction of indolyl-pyridine systems. tandfonline.comresearchgate.net These reactions allow for the formation of complex molecules in a single step from three or more starting materials, often with high atom economy. For instance, 2-amino-6-(1H-indol-3-yl)-4-phenylnicotinonitriles and bis(indolyl) pyridines have been synthesized via a one-pot reaction using a novel acidic nanomagnetic catalyst. tandfonline.com Another MCR approach involves the reaction of chalcone, 3-(2-cyanoacetyl)-1H-indole, and ammonium acetate to yield 2-(1H-indol-3-yl)pyridine derivatives. researchgate.net

Electrophilic Aromatic Substitution Patterns on the Indole Moiety

The indole nucleus is generally susceptible to electrophilic attack, with the C3 position of the pyrrole (B145914) ring being the most reactive site. libretexts.orgquora.com This is due to the ability of the nitrogen lone pair to delocalize and stabilize the positive charge in the resulting intermediate. quora.com While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided search results, general principles of indole chemistry suggest that electrophiles would preferentially add to the C3 position. libretexts.orglibretexts.org Common electrophilic substitution reactions for indoles include nitration and halogenation.

| Reaction | Typical Reagent | Predicted Major Product |

|---|---|---|

| Nitration | Nitric acid/Sulfuric acid | 2-(3-Nitro-1H-indol-2-yl)pyridin-3-amine |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | 2-(3-Bromo-1H-indol-2-yl)pyridin-3-amine or 2-(3-Chloro-1H-indol-2-yl)pyridin-3-amine |

Electrophilic Aromatic Substitution Patterns on the Pyridine Moiety

The pyridine ring, in contrast to the electron-rich indole system, is deactivated towards electrophilic aromatic substitution. libretexts.orgyoutube.com The nitrogen atom in the pyridine ring withdraws electron density, making the ring less nucleophilic. youtube.com Furthermore, under the acidic conditions often used for electrophilic substitution, the pyridine nitrogen is protonated, further deactivating the ring. libretexts.org When substitution does occur, it is directed to the 3-position (meta to the nitrogen) to avoid the formation of an unstable intermediate with a positive charge on the nitrogen atom. libretexts.orgyoutube.comyoutube.com In the case of this compound, the presence of the activating amino group at the 3-position would likely direct incoming electrophiles to the 4 and 6 positions. However, the deactivating effect of the ring nitrogen remains a significant factor.

| Reaction | Typical Reagent | Predicted Major Product(s) |

|---|---|---|

| Nitration | Nitric acid/Sulfuric acid | 2-(1H-Indol-2-yl)-4-nitropyridin-3-amine and/or 2-(1H-Indol-2-yl)-6-nitropyridin-3-amine |

| Halogenation | Bromine/Iron(III) bromide | 4-Bromo-2-(1H-indol-2-yl)pyridin-3-amine and/or 6-Bromo-2-(1H-indol-2-yl)pyridin-3-amine |

Nucleophilic Reactions Involving the 3-Amino Group

The 3-amino group on the pyridine ring is a key site for nucleophilic reactions. As a primary amine, it can react with a variety of electrophiles. mnstate.edu For instance, it can be acylated by reacting with acid chlorides or anhydrides to form amides. nih.gov It can also undergo alkylation reactions, although polyalkylation can be a common issue. mnstate.educhemguide.co.uk The nucleophilicity of the amino group can be influenced by steric hindrance and the electronic effects of the rest of the molecule. masterorganicchemistry.com

A study on a related compound, 6-(benzyloxy)-5-(1H-indol-4-yl)pyridin-3-amine, demonstrated the acylation of the 3-amino group with 4-isonicotinoyl chloride hydrochloride in the presence of triethylamine (B128534) to yield the corresponding amide. nih.gov This suggests that the 3-amino group of this compound would readily participate in similar reactions.

Cyclization and Annulation Reactions Leading to Fused Systems

The strategic placement of the indole and aminopyridine moieties in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems. These reactions often involve the participation of both the amino group and a reactive position on the indole ring.

For example, cyclization reactions can be initiated by reacting the amino group with a suitable reagent to form a new ring that fuses to the pyridine and/or indole core. Research on related structures has shown that aminopyrazoles can be converted to pyrazolo[4,3-b]pyridines through cyclocondensation reactions. nih.gov Similarly, it is conceivable that this compound could undergo intramolecular cyclization or react with bifunctional reagents to form novel polycyclic structures.

Annulation reactions, which involve the formation of a new ring onto an existing one, are also a plausible transformation for this compound. For instance, palladium-catalyzed annulation of (2-aminophenyl)methanols with sulfoxonium ylides has been used to synthesize indolines. rsc.org While not a direct analogue, this highlights the potential for metal-catalyzed C-H activation and subsequent annulation to construct new ring systems. researchgate.net Research has also demonstrated the synthesis of indolizines from 2-(2-enynyl)pyridines through silver-mediated annulation. researchgate.netnih.gov

Derivatization Reactions at Key Positions

Derivatization of this compound can be achieved at several key positions to modify its properties for various applications. mdpi-res.com

N-H of the Indole: The indole nitrogen can be alkylated or acylated. For example, N-acetylation of pyrrole is a common strategy to protect the ring during subsequent reactions. libretexts.org

3-Amino Group: As discussed in section 3.3, the amino group can be readily acylated or alkylated to introduce a wide range of functional groups.

Indole C3 Position: Electrophilic substitution at the C3 position of the indole ring provides a handle for further functionalization.

Pyridine Ring: While more challenging, substitution on the pyridine ring, as outlined in section 3.2, can also be a route for derivatization.

A study on a similar scaffold, 3-(indol-4-yl)-5-(pyridin-4-ylamino)pyridin-2(1H)-one, showcased various derivatizations, including O-benzylation and modifications of an amino group, to explore structure-activity relationships. nih.gov These examples underscore the versatility of the indole-pyridine framework for generating a library of derivatives.

Research Findings and Potential Applications

While specific research focused exclusively on 2-(1h-Indol-2-yl)pyridin-3-amine is limited, the broader class of indolyl-pyridine hybrids is the subject of active investigation in medicinal chemistry. The structural motif of a pyridine (B92270) ring attached to an indole (B1671886) core is found in compounds with significant biological activity.

A notable area of research is in oncology. A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have been designed and synthesized as novel anticancer agents. nih.gov These complex hybrids have demonstrated the ability to induce a non-apoptotic form of cell death called methuosis, which is characterized by the accumulation of large cytoplasmic vacuoles. nih.govtandfonline.com In these studies, specific derivatives showed high cytotoxicity against various cancer cell lines while being less toxic to normal cells, highlighting the therapeutic potential of combining indole and pyridine-containing scaffolds. nih.gov

Given that this compound shares the core indole-pyridine architecture with these and other biologically active molecules, it represents a valuable building block or lead compound for further chemical exploration. The primary amine at the 3-position of the pyridine ring provides a convenient point for derivatization, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. Such studies could explore its potential in areas where indole and pyridine derivatives have already shown promise, including as kinase inhibitors, antimicrobial agents, or CNS-active agents.

Structure Activity Relationship Sar Concepts in Indole Pyridine Derivatives

Substituent Effects on the Indole (B1671886) Ring System

Research on related indole-containing scaffolds has demonstrated that both the position and the electronic properties of substituents are critical. For instance, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, it was observed that the position of a substituent on the indole ring significantly impacts activity. Specifically, substitution at the 7-position of the indole ring with a methoxy (B1213986) group was found to be the most favorable for inhibitory effects, while substitution at the 4-position was the least favorable. eurekaselect.com Furthermore, the type of halogen substituent also plays a role, with fluorine-substituted derivatives showing greater potency than their chlorine-substituted counterparts. eurekaselect.com

In the context of other bioactive indole derivatives, such as those targeting microtubules, substitutions on the indole ring have been extensively studied. For example, in a series of indole-chalcone derivatives, the introduction of a methyl group at various positions on the indole ring led to varied cytotoxic activities. A methyl group at the 7-position conferred the best activity in this particular series. acs.org Halogenation of the indole ring is another common strategy to enhance biological activity. Studies on marine-derived halogenated indole alkaloids have shown that the presence and position of halogen atoms, most commonly bromine, can profoundly influence their biological actions. researchgate.netnih.gov

These findings from related indole-containing compounds suggest that for 2-(1H-indol-2-yl)pyridin-3-amine analogues, systematic exploration of substituents at positions 4, 5, 6, and 7 of the indole ring is crucial. Both electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., halogens, nitro) should be considered, as they can alter the electron density of the indole ring, affecting its interaction with biological targets.

Table 1: Effect of Indole Ring Substituents on Biological Activity of Related Indole Derivatives

| Scaffold | Substituent Position | Substituent | Observed Effect on Activity | Reference |

| 3-Substituted 1H-Indole-2-Carboxylic Acid | 7 | Methoxy | Most Favorable | eurekaselect.com |

| 3-Substituted 1H-Indole-2-Carboxylic Acid | 4 | Various | Least Favorable | eurekaselect.com |

| 3-Substituted 1H-Indole-2-Carboxylic Acid | - | Fluorine | More Potent than Chlorine | eurekaselect.com |

| Indole-Chalcone | 7 | Methyl | Best Activity in Series | acs.org |

| Marine Indole Alkaloids | 5 and/or 6 | Bromine | Significant Influence on Bioactivity | researchgate.netnih.gov |

Substituent Effects on the Pyridine (B92270) Ring System

In studies of related pyridine-containing compounds, the influence of substituents has been well-documented. For example, in a series of 9-(pyridin-2'-yl)-aminoacridines, it was found that electron-withdrawing groups on the pyridine ring enhanced the interaction with double-stranded DNA. nih.gov Conversely, in a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines with anti-mycobacterial activity, electron-donating groups on the pyridine ring were found to be favorable for activity. mdpi.com

The position of substitution on the pyridine ring is also a key determinant of activity. In analogues of the neuronal nicotinic receptor agonist epibatidine, substitutions at the 2'-position of the pyridine ring with fluoro, chloro, and bromo groups led to significant differences in binding affinity and efficacy at various receptor subtypes. nih.gov This highlights the sensitivity of biological targets to the precise placement of substituents on the pyridine ring.

For this compound, the presence of the amino group at the 3-position is a key feature. Modifications to the remaining positions (4, 5, and 6) of the pyridine ring are expected to have a substantial impact on activity. The introduction of small alkyl groups, halogens, or hydrogen bond donors/acceptors could modulate the compound's interaction with its biological target.

Table 2: Effect of Pyridine Ring Substituents on Biological Activity of Related Pyridine Derivatives

| Scaffold | Substituent Position | Substituent Type | Observed Effect on Activity | Reference |

| 9-(Pyridin-2'-yl)-aminoacridines | Pyridine Ring | Electron-withdrawing | Enhanced DNA Interaction | nih.gov |

| Pyrazolo[1,5-a]pyrimidin-7-amines | Pyridine Ring | Electron-donating | Favorable for Anti-mycobacterial Activity | mdpi.com |

| Epibatidine Analogues | 2'-position | Halogens (F, Cl, Br) | Altered Receptor Affinity and Efficacy | nih.gov |

| 3,5-Disubstituted pyridin-2(1H)-ones | - | Methoxy (O-methylation) | Enhanced Analgesic Effect | nih.gov |

Impact of Linker and Fusion Modifications on Scaffold Properties

The direct linkage between the indole and pyridine rings in this compound is a defining characteristic of this scaffold. Modifications that alter this linkage, such as the introduction of a linker or the fusion of the two rings into a more rigid system, can dramatically alter the molecule's conformational flexibility and, consequently, its biological properties.

The concept of a linker is crucial in fragment-based drug discovery, where optimizing the linker can significantly enhance the binding affinity of the linked fragments. nih.gov Even seemingly inert linkers can have substantial energetic effects on fragment binding that are not always predictable. nih.gov In the context of indole-pyridine derivatives, introducing a flexible or rigid linker between the two rings would change the relative orientation of the pharmacophores, which could lead to either enhanced or diminished activity depending on the target's binding pocket topology.

Fusion of the indole and pyridine rings results in polycyclic aromatic structures, such as pyrido[4,3-b]indoles. These fused systems have a more rigid conformation compared to their non-fused counterparts. This rigidity can be advantageous as it reduces the entropic penalty upon binding to a target. Research on 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles has shown that this scaffold is a novel class of CFTR potentiators, and substitutions on this rigid framework are critical for activity. acs.org Similarly, other fused pyridine derivatives, including imidazopyridines, triazolopyridines, and pyrrolopyridines, have demonstrated significant anticancer activity. eurekaselect.comresearchgate.netnih.gov The nature of the ring fusion and the substituents on the fused system are key to their biological effects.

Conformational Analysis and Stereochemical Considerations of Analogues

The three-dimensional arrangement of a molecule is a critical factor in its interaction with a biological target. For flexible molecules like this compound and its analogues, a conformational analysis is essential to understand their preferred shapes in solution and in the bound state.

The relative orientation of the indole and pyridine rings is determined by the torsion angle around the single bond connecting them. Intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. For instance, in pyridin-2-yl guanidine (B92328) derivatives, intramolecular hydrogen bonding between the pyridine nitrogen and the guanidinium (B1211019) protons leads to a specific conformation. nih.govresearchgate.net In the case of this compound, an intramolecular hydrogen bond between the indole N-H and the pyridine nitrogen, or between the pyridine amino group and the indole ring, could influence the conformational preference.

NMR spectroscopy is a powerful tool for studying conformational equilibria in solution. rsc.org Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can also provide valuable insights into the low-energy conformations and the energy barriers between them.

When chiral centers are introduced into the analogues of this compound, stereochemistry becomes a critical consideration. The different stereoisomers can exhibit vastly different biological activities. For example, in spirooxindole-pyrrolidines containing indole and pyridine moieties, the diastereoselectivity of the synthesis is crucial as different diastereomers can have different anticancer activities. rsc.org Therefore, the synthesis of enantiomerically pure compounds and the determination of the absolute configuration of the active stereoisomer are essential steps in the development of such analogues.

Advanced Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 2-(1H-indol-2-yl)pyridin-3-amine.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For the title compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can be employed to optimize the molecular geometry and determine electronic properties. nih.gov Key insights are derived from the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability; a smaller gap suggests higher reactivity. rsc.org

Molecular Electrostatic Potential (MEP): The MEP surface map is a valuable tool for visualizing the charge distribution on a molecule. It helps in predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow regions) around the nitrogen atoms of the pyridine (B92270) and amine groups, indicating their susceptibility to electrophilic attack. The indole (B1671886) N-H group would exhibit a region of positive potential (blue), making it a potential hydrogen bond donor.

Average Local Ionization Energy (ALIE): The ALIE is another descriptor that indicates the most probable sites for electrophilic reactions. Lower ALIE values on the molecular surface correspond to the regions most susceptible to electron removal.

Fukui Functions: These functions are used within DFT to identify the reactivity of different sites in a molecule. They help in predicting which atoms are more likely to act as nucleophiles or electrophiles, providing a more quantitative measure of reactivity than MEP alone.

Table 1: Key Electronic and Reactivity Descriptors (Theoretical)

| Descriptor | Definition | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Localized primarily on the electron-rich indole ring and amine group. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Likely distributed over the pyridine ring system. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A moderate gap would suggest a balance of stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. | Negative potential on N atoms (pyridine, amine); positive potential on N-H proton. |

Theoretical calculations are instrumental in mapping the potential energy surface of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate reaction mechanisms and predict the feasibility of different pathways. For instance, in reactions such as N-alkylation or acylation, DFT calculations can determine the activation energy required for the reaction to proceed at either the indole nitrogen or the exocyclic amine. mdpi.com These calculations can reveal whether a reaction is kinetically or thermodynamically favored, providing guidance for synthetic planning. acs.org

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data. chemrxiv.org

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using DFT. The vibrational frequencies are computed and often scaled to correct for anharmonicity and other systematic errors. scielo.org.zaresearchgate.net For this compound, characteristic vibrational modes would include N-H stretching from the primary amine and indole, C-N stretching, and aromatic C-H and C=C stretching. orgchemboulder.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. The predicted shifts are compared to experimental data to confirm the molecular structure. For the title compound, distinct signals would be expected for the protons and carbons of the indole and pyridine rings, as well as the amine group. libretexts.orgdocbrown.info

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. researchgate.net The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*), which are related to the HOMO-LUMO transitions. libretexts.org

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Approximate Range |

|---|---|---|

| IR | N-H stretch (primary amine) | 3300-3500 cm⁻¹ (two bands) orgchemboulder.com |

| N-H stretch (indole) | ~3400 cm⁻¹ libretexts.org | |

| C-N stretch (aromatic amine) | 1250-1335 cm⁻¹ orgchemboulder.com | |

| ¹H NMR | Indole N-H proton | 10.0-12.0 ppm |

| Aromatic protons (indole & pyridine) | 6.5-8.5 ppm | |

| Amine (-NH₂) protons | 3.0-5.0 ppm libretexts.org | |

| UV-Vis | π→π* transitions | 250-350 nm libretexts.org |

Molecular Modeling and Simulation

Beyond static quantum calculations, molecular modeling and simulation techniques explore the dynamic behavior of this compound.

The molecule this compound possesses conformational flexibility, primarily around the single bond connecting the indole and pyridine rings. Conformational analysis, using methods like molecular mechanics or DFT, can identify the most stable conformers (i.e., the lowest energy spatial arrangements). researchgate.net The dihedral angle between the two aromatic rings is a key parameter. The planarity or non-planarity of the molecule can significantly impact its electronic properties and how it interacts with other molecules. Molecular dynamics (MD) simulations can further explore the conformational landscape over time, revealing how the molecule flexes and changes shape at a given temperature. researchgate.net

In silico methods use computational models to predict the properties and biological activity of a compound without the need for laboratory experiments. nih.gov These approaches are central to modern drug discovery and materials science. semanticscholar.orgnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. physchemres.orgmdpi.com For this compound, docking studies could be used to screen for potential biological targets by evaluating its binding affinity and interaction modes within the active sites of various enzymes or receptors. tandfonline.com

ADMET Prediction: In silico tools can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov By analyzing the structure of this compound, parameters like lipophilicity (LogP), water solubility, and potential for metabolism by cytochrome P450 enzymes can be estimated. These predictions are crucial for evaluating the drug-like potential of a compound in the early stages of development. tandfonline.com

Compound Names Table

Potential Applications in Interdisciplinary Chemical Research

Role as a Privileged Scaffold in Pharmaceutical Discovery and Lead Generation

The indole (B1671886) and pyridine (B92270) moieties are independently recognized as "privileged structures" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Their combination within a single molecule, as in 2-(1H-indol-2-yl)pyridin-3-amine, offers a versatile platform for the generation of new lead compounds with potential therapeutic activities. The indole ring can participate in various biological interactions, while the pyridine ring can influence solubility, hydrogen bonding, and metal coordination.

Research on related indolylpyridine and indoline (B122111) derivatives has demonstrated their potential as potent anticancer agents. For instance, certain indoline derivatives have been found to inhibit tubulin polymerization, a key mechanism in arresting cell division in cancer cells. nih.gov One such derivative exhibited significant antiproliferative activity against a panel of cancer cell lines, including esophageal squamous cell carcinoma, with IC50 values in the low micromolar range. nih.gov Furthermore, indolizines, which are isomers of indoles, have also been identified as promising anticancer scaffolds, with some analogues showing potent activity against prostate and breast cancer cell lines. nih.gov

The indolylpyridine framework has also been explored for the development of kinase inhibitors, which are a critical class of anticancer drugs. nih.gov For example, 3-(5-thien-3-ylpyridin-3-yl)-1H-indoles have been investigated as novel inhibitors of KDR kinase, a key receptor tyrosine kinase involved in tumor angiogenesis. researchgate.net The ability of the pyridine ring to act as a hinge-binding motif is a key feature in the design of many kinase inhibitors. nih.gov

The table below summarizes the anticancer activities of some representative indole and indoline derivatives, highlighting the potential of the core scaffold in oncological research.

| Compound Class | Target/Mechanism | Cancer Cell Line(s) | Observed Activity (IC50) | Reference |

| Indoline Derivatives | Tubulin Polymerization Inhibition | Kyse450 (Esophageal) | 1.49 µM | nih.gov |

| Indoline Derivatives | Tubulin Polymerization Inhibition | MGC-803 (Gastric) | 1.84 µM | nih.gov |

| Indolizine Lactones | Antiproliferative | MDA-MB-231 (Breast) | 1.01 µM | nih.gov |

| Indolizine Lactones | Antiproliferative | DU-145 (Prostate) | 4.41 µM | nih.gov |

| 3-(5-Thien-3-ylpyridin-3-yl)-1H-indoles | KDR Kinase Inhibition | Not specified | Not specified | researchgate.net |

Applications in Materials Science

The photophysical properties of heterocyclic compounds containing indole and pyridine rings make them attractive candidates for applications in materials science, particularly in the realm of organic electronics and optoelectronics.

The extended π-conjugated system formed by the fusion of the indole and pyridine rings in this compound suggests its potential for use in organic electronic materials. Such molecules can exhibit semiconductor properties, making them suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through substitution on either the indole or pyridine ring allows for the rational design of materials with specific charge-transport characteristics. While direct studies on this compound for these applications are not yet prevalent, research on related architectures provides a strong foundation for future investigations.

Derivatives of 2-pyridin-2-yl-1H-indole have been shown to exhibit long-wavelength fluorescent emission that is sensitive to the polarity of the solvent and the pH of the environment. nih.gov This solvatochromism and pH-sensitivity are indicative of changes in the electronic distribution in the ground and excited states, a property that is highly desirable for the development of responsive materials. The photophysical properties of such compounds, including their absorption and emission maxima, Stokes shifts, and quantum yields, are critical parameters for their application in optoelectronic devices.

The table below presents some of the photophysical properties of related fluorescent indole analogues, demonstrating the potential of the indolylpyridine scaffold in this area. nih.govumn.edu

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| 4-Cyanoindole-2′-deoxyribonucleoside (4CIN) | 310 | 430 | 0.62 | umn.edu |

| 2-Aminopurine-2′-deoxyribonucleoside (2APN) | 305 | 370 | 0.68 | umn.edu |

| Indole analogue with methyl carboxylate ester | Not specified | Not specified | 0.083 | nih.gov |

| Indole analogue with carboxylic acid | Not specified | Not specified | 0.53 | nih.gov |

Development of Diagnostic Agents and Molecular Probes

The inherent fluorescence of the indole scaffold, combined with the coordinating and hydrogen-bonding capabilities of the pyridine and amine groups, makes this compound a promising platform for the design of diagnostic agents and molecular probes. rsc.org Fluorescent probes are invaluable tools in biomedical research and clinical diagnostics for the detection and imaging of biologically important species.

The indole moiety is a common component in a variety of fluorescent chemosensors for detecting cations, anions, and neutral molecules. rsc.org The fluorescence of these probes can be modulated through various mechanisms, such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and Förster resonance energy transfer (FRET), upon binding to a specific analyte. The development of fluorescent probes based on the isoxazole-dihydropyridine scaffold has demonstrated the utility of such heterocyclic systems in biological imaging and binding assays. nih.govnih.gov Near-infrared (NIR) fluorescent probes based on the hemicyanine scaffold, which also features a heterocyclic system, have shown great promise for in vivo imaging due to the reduced background autofluorescence and deeper tissue penetration of NIR light. rsc.org

Agrochemical Innovations and Crop Science Applications

Indole derivatives play a crucial role in agriculture, with some acting as phytohormones that regulate plant growth and development. nih.gov For example, indole-3-acetic acid (IAA) is a natural auxin that influences root formation, flower development, and fruit growth. nih.gov The structural similarity of this compound to these natural plant growth regulators suggests its potential for development as a novel agrochemical.

Furthermore, indole derivatives have been investigated for their fungicidal and antibacterial properties. nih.gov The development of new agrochemicals is essential for improving crop yields and protecting against pests and diseases. Research into pyridine-containing arylthiourea derivatives has shown that some of these compounds can significantly promote root growth in rice and enhance the plant's resistance to disease. acs.org Another class of pyridine derivatives has demonstrated toxicity to certain strains of E. coli, indicating potential as antimicrobial agents. nih.gov

The table below lists some applications of indole and pyridine derivatives in agrochemicals.

| Compound Class | Application | Effect | Reference |

| Indole-3-acetic acid (IAA) | Plant Growth Regulator | Promotes root formation and fruit growth | nih.gov |

| Pyridine-containing arylthioureas | Plant Growth Promoter | Significantly promotes rice root growth | acs.org |

| Pyridine derivatives | Antimicrobial Agent | Toxic to E. coli K12, R2–R4 strains | nih.gov |

| Indole derivatives | Fungicide/Bactericide | Shows fungicidal and bactericidal activity | nih.gov |

Ligand Design in Coordination Chemistry and Catalysis

The presence of both a pyridine nitrogen and a primary amine group in this compound makes it an excellent candidate for use as a ligand in coordination chemistry and catalysis. These nitrogen atoms can act as donor sites, allowing the molecule to coordinate with a variety of transition metals to form stable complexes. nih.govnih.gov

The catalytic activity of such metal complexes is highly dependent on the nature of the ligand. The steric and electronic properties of the ligand can influence the reactivity and selectivity of the catalyst. Pyridine-containing ligands have been successfully employed in a wide range of catalytic reactions, including polymerization, oxidation, and cross-coupling reactions. nih.govnih.govnih.gov For example, the use of pyrazole (B372694) ligands has been shown to greatly enhance the catalytic activity of titanium isopropoxide in the ring-opening polymerization of L-lactide. nih.gov Similarly, ruthenium nanoparticles stabilized by ligands have been used as catalysts for hydrogenation reactions. rsc.org The modular nature of the this compound scaffold allows for the synthesis of a library of related ligands with varying substituents, enabling the fine-tuning of the catalyst's performance for specific applications.

Q & A

Q. How can researchers optimize the synthesis of 2-(1H-Indol-2-yl)pyridin-3-amine to improve yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions. Catalysts such as palladium or copper (e.g., Suzuki-Miyaura coupling) can enhance cross-coupling efficiency . Solvents like dimethylformamide (DMF) or toluene under inert atmospheres (argon/nitrogen) and controlled temperatures (80–120°C) are critical for minimizing side reactions . Purification via column chromatography or recrystallization in ethanol can improve purity. Yield monitoring using LCMS (liquid chromatography-mass spectrometry) ensures reproducibility .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : H and C NMR confirm molecular structure and regiochemistry (e.g., indole-pyridine linkage) .

- LCMS : Validates molecular weight and detects impurities (e.g., LCMS (ES+APCI) with calculated vs. observed values) .

- FT-IR : Identifies functional groups (e.g., NH stretches in indole/amine groups) .

Q. How should researchers assess the solubility and stability of this compound for in vitro assays?

Methodological Answer:

- Solubility : Test in DMSO (common stock solvent) followed by dilution in aqueous buffers (PBS, pH 7.4). Dynamic light scattering (DLS) can detect aggregation .

- Stability : Incubate at 37°C and analyze degradation via HPLC at intervals (0, 24, 48 hours). Protect from light and moisture to prevent decomposition .

Advanced Research Questions

Q. What crystallographic challenges arise in determining the structure of this compound, and how can they be addressed?

Methodological Answer: Challenges include poor crystal quality due to flexible indole-pyridine linkage. Solutions:

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Assay Validation : Use orthogonal assays (e.g., surface plasmon resonance (SPR) and fluorescence polarization for binding affinity) .

- Compound Purity : Re-evaluate via HPLC (>95% purity threshold) and confirm absence of cytotoxic impurities (e.g., residual metal catalysts) .

- Structural Analog Comparison : Test derivatives (e.g., methoxy-substituted analogs) to isolate pharmacophore contributions .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase domains). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- QSAR Modeling : Correlate substituent effects (e.g., electron-donating groups on indole) with activity data to guide synthesis .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s therapeutic potential?

Methodological Answer:

- Systematic Substituent Variation : Introduce groups at indole C-5 or pyridine C-4 positions to modulate steric/electronic effects .

- Pharmacokinetic Profiling : Assess logP (octanol-water partition) and metabolic stability (CYP450 assays) to balance potency and bioavailability .

- In Vivo Validation : Prioritize analogs with >50% inhibition in xenograft models (e.g., murine cancer models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.